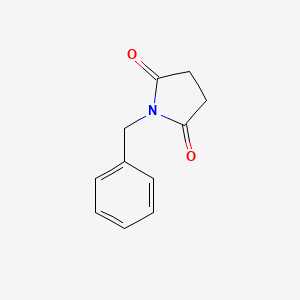

1-Benzylpyrrolidine-2,5-dione

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

1-Benzylpyrrolidine-2,5-dione is a small molecule that primarily targets the Vesicle-fusing ATPase and ERO1-like protein beta in humans . These proteins play crucial roles in various cellular processes, including vesicle transport and protein folding .

Mode of Action

This interaction could potentially alter the function of these proteins, thereby affecting the cellular processes they are involved in .

Biochemical Pathways

Given its targets, it is likely to influence pathways related to vesicle transport and protein folding . The downstream effects of these changes could include alterations in cellular trafficking and protein homeostasis.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties suggest that the compound could have good bioavailability.

Result of Action

Given its targets, it is likely to affect processes such as vesicle transport and protein folding, potentially leading to changes in cellular function .

Biochemische Analyse

Biochemical Properties

1-Benzylpyrrolidine-2,5-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain isoenzymes of carbonic anhydrase, such as hCA I and hCA II . These interactions are crucial as carbonic anhydrases are involved in various physiological processes, including respiration and acid-base balance. The inhibition of these enzymes by this compound can lead to alterations in these processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in metabolic pathways . Additionally, it has been observed to impact cell signaling pathways, potentially leading to changes in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with carbonic anhydrase isoenzymes results in the inhibition of these enzymes . This binding interaction is crucial for its biochemical activity. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur. Studies have shown that high doses of this compound can lead to toxicity, affecting organ function and overall health . It is crucial to determine the optimal dosage to maximize its benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For instance, its inhibition of carbonic anhydrase isoenzymes affects the metabolic flux of bicarbonate and carbon dioxide . This interaction can lead to changes in metabolite levels and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments, influencing its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzylpyrrolidine-2,5-dione can be synthesized through the reaction of succinimide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of succinimide attacks the benzyl chloride, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into 1-benzylpyrrolidine or other reduced forms.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: 1-Benzylpyrrolidine.

Substitution: Various substituted pyrrolidine-2,5-dione derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Benzylpyrrolidine-2,5-dione and its derivatives have been investigated for their potential therapeutic properties across several domains:

- Anticancer Activity : Compounds derived from pyrrolidine-2,5-dione have been identified as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer progression and immune evasion. The inhibition of IDO1 can enhance T-cell responses against tumors, making these compounds promising candidates for cancer therapy .

- Anticonvulsant Properties : Recent studies have highlighted the anticonvulsant efficacy of pyrrolidine-2,5-dione derivatives. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated significant protective effects in various seizure models including maximal electroshock and pentylenetetrazole tests . These findings suggest that this compound derivatives could be developed into new treatments for epilepsy.

- Antidepressant Potential : Research has shown that certain derivatives of this compound exhibit high affinity for serotonin receptors (5-HT1A and SERT), indicating their potential as antidepressants. The structure–activity relationship studies reveal that modifications at specific positions on the pyrrolidine ring can enhance biological activity .

Biological Mechanisms

The biological mechanisms underlying the actions of this compound involve its interaction with various receptors and enzymes:

- Serotonin Receptors : Compounds derived from this scaffold have been shown to modulate serotonin pathways, which are crucial in mood regulation and seizure control .

- Kynurenine Pathway : The involvement of IDO1 in the kynurenine pathway links this compound to neuroactive metabolite production, which can influence both immune responses and neurological functions .

Case Studies

Several case studies provide insights into the applications of this compound:

Vergleich Mit ähnlichen Verbindungen

Succinimide: The parent compound without the benzyl substitution.

N-Methylsuccinimide: A similar compound with a methyl group instead of a benzyl group.

N-Phenylsuccinimide: A compound with a phenyl group substitution.

Uniqueness: 1-Benzylpyrrolidine-2,5-dione is unique due to the presence of the benzyl group, which imparts distinct physicochemical properties. The benzyl group increases the compound’s lipophilicity, enhancing its ability to interact with hydrophobic regions of biological targets. This makes it a valuable scaffold in medicinal chemistry for the design of new therapeutic agents.

Biologische Aktivität

1-Benzylpyrrolidine-2,5-dione, a compound characterized by its unique structure featuring a pyrrolidine ring with a benzyl substitution and dual carbonyl functionalities, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Research indicates that this compound exhibits notable antibacterial activity against a range of pathogens, making it a candidate for further development in antimicrobial therapies.

- Anticonvulsant Effects : The compound has shown promise as a broad-spectrum anticonvulsant. For instance, studies involving its derivatives demonstrated significant protection in animal models of epilepsy, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. This suggests potential efficacy in treating different types of human epilepsy .

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

The mechanism of action of this compound is thought to involve several pathways:

- Enzyme Interaction : The compound can interact with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active or allosteric sites, affecting various metabolic and signaling pathways.

- Neuroprotective Effects : In the context of epilepsy treatment, its derivatives have shown neuroprotective effects in preclinical models, suggesting that they may modulate neurotransmitter systems involved in seizure activity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

- Anticonvulsant Study : A study reported that N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a derivative of this compound, exhibited potent anticonvulsant properties across various animal seizure models. The compound was effective at doses of 15 mg/kg to 60 mg/kg and demonstrated synergistic effects when combined with valproic acid .

- ADME-Tox Profile : In vitro ADME-Tox studies revealed that AS-1 has good permeability characteristics and metabolic stability without significant hepatotoxicity. These findings are crucial for assessing the safety profile of potential therapeutic agents derived from this compound .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1-Ethylpyrrolidine-2,5-dione | N-substituted carboxylic acid imide | Experimental drug with unknown effects |

| 3-Pyrrolidinone | Lactam | Known for neuroprotective effects |

| N-Benzyloxycarbonyl-pyrrolidine | Carbonyl derivative | Potential anti-inflammatory properties |

What sets this compound apart is its specific benzyl substitution at the nitrogen atom and dual carbonyl functionality. This unique structure contributes to its distinct reactivity patterns and biological activities compared to other pyrrolidine derivatives.

Eigenschaften

IUPAC Name |

1-benzylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-10-6-7-11(14)12(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONNJVQITCVNHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175686 | |

| Record name | 2,5-Pyrrolidinedione, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-06-5 | |

| Record name | 1-(Phenylmethyl)-2,5-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyrrolidinedione, 1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2142-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.